molecular formula C21H17N5OS B12034203 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034203
M. Wt: 387.5 g/mol
InChI Key: NCDLACNCSYPXSA-OEAKJJBVSA-N
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Description

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.

    Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 3-(benzyloxy)benzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial and cancer cell metabolism.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction Pathways: The compound may interfere with key signaling pathways in cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: shares structural similarities with other triazole derivatives such as:

Uniqueness

    Structural Features: The presence of both the benzyloxyphenyl and pyridinyl groups in the same molecule provides unique electronic and steric properties.

    Biological Activity: The combination of these groups may enhance the compound’s ability to interact with multiple biological targets, making it a versatile candidate for drug development.

Properties

Molecular Formula

C21H17N5OS

Molecular Weight

387.5 g/mol

IUPAC Name

4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H17N5OS/c28-21-25-24-20(19-11-4-5-12-22-19)26(21)23-14-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,25,28)/b23-14+

InChI Key

NCDLACNCSYPXSA-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=N4

Origin of Product

United States

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